A-196

SUV420H1 SUV420H2 IC50

A-196 is the definitive, first-in-class chemical probe for dissecting SUV420H1/H2 (KMT5B/C) function. Developed in collaboration between AbbVie and the Structural Genomics Consortium (SGC), it delivers unparalleled >100-fold selectivity over a panel of 29 methyltransferases and 125 non-epigenetic targets, confirmed by co-crystallography. Its substrate-competitive mechanism uniquely enables precise interrogation of H4K20me2/me3 biology without confounding off-target effects inherent to broad-spectrum HMT inhibitors. A-196 potently inhibits NHEJ-mediated DNA repair without affecting HDR, making it essential for DNA damage response studies, replication fork stability, and chromatin integrity research. Validated in 3D endothelial sprouting assays for angiogenesis research and at the FMR1 locus for repeat-expansion disease studies. Use with inactive control SGC2043 for rigorous experimental validation.

Molecular Formula C18H16Cl2N4
Molecular Weight 359.2 g/mol
Cat. No. B610813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-196
SynonymsSGC A-196;  SGC A 196;  SGC A196;  SGC-A-196;  SGCA196;  A-196;  A 196;  A196; 
Molecular FormulaC18H16Cl2N4
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
InChIInChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24)
InChIKeyABGOSOMRWSYAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-196: A First-in-Class, Selective Chemical Probe for SUV420H1/H2 Histone Methyltransferases


A-196 is a potent, substrate-competitive, and highly selective small-molecule inhibitor of the protein lysine methyltransferases SUV420H1 (KMT5B) and SUV420H2 (KMT5C) [1]. It is characterized as a first-in-class chemical probe, developed in collaboration between AbbVie and the Structural Genomics Consortium (SGC), specifically designed to dissect the roles of H4K20 di- and trimethylation in genomic integrity and chromatin regulation [2].

Why A-196 Cannot Be Substituted by Generic Histone Methyltransferase Inhibitors


Generic substitution of A-196 with other histone methyltransferase (HMT) inhibitors is not scientifically valid due to its unparalleled target selectivity and unique mechanism of action. A-196 exhibits >100-fold selectivity for SUV420H1/H2 over a panel of 29 other methyltransferases and 125 non-epigenetic targets (kinases, GPCRs, ion channels) [1], whereas broad-spectrum or other HMT inhibitors (e.g., EZH2, G9a inhibitors) lack this specificity and would introduce confounding off-target effects in studies of H4K20 methylation [2]. Furthermore, its substrate-competitive mode of inhibition, confirmed by co-crystallization, is distinct from SAM-competitive inhibitors, making it an essential tool for dissecting the specific catalytic function of SUV4-20 enzymes [3].

Quantitative Evidence for the Superior Differentiation of A-196


Potency and Isoform Selectivity: Direct Biochemical IC50 Comparison vs. Inactive Negative Control

A-196 potently inhibits SUV420H1 and SUV420H2 with IC50 values of 25 nM and 144 nM, respectively, in biochemical assays measuring H4K20 methylation. In stark contrast, its chemotype-matched negative control, SGC2043, exhibits no inhibitory activity against these enzymes at concentrations up to 10 µM [1][2]. This establishes A-196 as the active and specific tool for probing SUV4-20 function.

SUV420H1 SUV420H2 IC50

Broad Target Selectivity Profile: >100-Fold Selectivity Over a 154-Target Panel

A-196 was profiled against a comprehensive panel of 29 other histone methyltransferases and 125 non-epigenetic targets (including kinases, GPCRs, ion channels, and transporters). It displayed no significant activity against any of the 29 methyltransferases at 1 or 10 µM and showed >100-fold selectivity for SUV420H1/H2 over all other targets tested [1][2]. This level of selectivity is not observed with pan-methyltransferase inhibitors like sinefungin or early-generation probes.

Selectivity Off-target Methyltransferase

Cellular Target Engagement: Quantifiable Reduction of H4K20me2/3 and Increase in H4K20me1

In cellular assays, A-196 treatment induces a global, dose-dependent decrease in H4K20me2 and H4K20me3, with a concomitant increase in H4K20me1 [1]. Specifically, the cellular EC50 values for inhibiting H4K20me2 and H4K20me3 are 262 nM and 370 nM, respectively, in U2OS cells [2]. This contrasts with the inactive control SGC2043, which does not alter H4K20 methylation states at equivalent concentrations.

H4K20 methylation Cellular EC50 DNA repair

Mechanism of Action: Substrate-Competitive Inhibition Confirmed by Co-Crystallography

Biochemical and co-crystallization studies (PDB ID: 5CPR) demonstrate that A-196 is a substrate-competitive inhibitor of both SUV4-20 enzymes [1]. This is a distinct mechanism compared to many other histone methyltransferase inhibitors (e.g., EPZ6438, GSK343) which are SAM-competitive. The crystal structure reveals A-196 binding within the peptide substrate binding groove, directly blocking access of the H4K20 histone tail.

Substrate-competitive Crystal structure PDB

Functional Phenotypic Evidence: Pro-Angiogenic Activity in a Validated 3D Endothelial Sprouting Assay

In a functional screen of 105 epigenetic compounds, A-196 was identified as one of the top pro-angiogenic agents, promoting endothelial cell sprouting in both TeloHAEC and HUVEC fibrin bead assays [1]. This pro-angiogenic effect was mediated by increased H4K20me1 levels and transcriptional upregulation of cell cycle and proliferation genes such as MCM2 and CDK4 [1]. In contrast, the HDAC inhibitor TMP-269 exhibited an anti-angiogenic effect in the same assay system.

Angiogenesis Epigenetics HUVEC

Impact on DNA Repair Pathway Choice: Specific Inhibition of Non-Homologous End Joining (NHEJ)

Treatment with A-196 substantially inhibited non-homologous end-joining (NHEJ)-directed DNA repair, as evidenced by a reduction in 53BP1 foci formation upon ionizing radiation, but did not affect homology-directed repair (HDR) [1]. This functional outcome is a direct consequence of SUV4-20 inhibition and distinguishes A-196 from DNA-damaging agents or inhibitors of other DNA repair pathways (e.g., PARP inhibitors like olaparib, which primarily affect HDR).

DNA repair NHEJ HDR

Validated Application Scenarios for A-196 in Research and Discovery


Investigating the Role of H4K20 Methylation in DNA Damage Response and Genomic Stability

A-196 is the definitive chemical tool for dissecting the function of SUV420H1/H2 in DNA repair. Its ability to potently inhibit NHEJ without affecting HDR [1] makes it invaluable for studies on DNA double-strand break repair pathway choice, replication fork stability, and the maintenance of heterochromatin integrity. The use of the inactive control SGC2043 [2] is essential to confirm that observed effects on 53BP1 foci formation and genomic stability are specifically due to SUV4-20 inhibition.

Epigenetic Regulation of Angiogenesis and Cardiovascular Biology

A-196's validated pro-angiogenic activity in 3D endothelial sprouting assays [3] positions it as a key tool for exploring the epigenetic control of neovascularization. Researchers can employ A-196 to study the transcriptional programs downstream of H4K20 methylation (e.g., upregulation of MCM2, CDK4 [3]) in endothelial cells, providing a unique angle for investigating cardiovascular diseases, ischemia, and tumor angiogenesis.

Defining SUV4-20 Function in Cancer Cell Proliferation and Epigenetic Therapy

Given the correlation between loss of H4K20me3 and cancer progression [4], A-196 serves as a critical probe for examining the role of SUV420H1/H2 in tumor cell biology. Its high cellular potency (EC50 < 1 µM for H4K20me2/3 inhibition [1]) and first-in-class selectivity allow for precise interrogation of how modulating this specific histone mark affects cancer cell proliferation, cell cycle progression, and sensitivity to other chemotherapeutic agents.

Mechanistic Studies of Chromatin Compaction and Transcription in Fragile X Syndrome

A-196 has been successfully used to investigate DNA damage and repair at the fragile X (FMR1) locus [5]. Its application in this context demonstrates that inhibiting H4K20 di-/trimethylation does not alter FMR1 transcription but does affect chromosomal duplication frequencies. This provides a specific, hypothesis-driven approach for studying the role of heterochromatin in repeat-expansion diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.